(3-Methylcarbazol-9-yl)methanol

Description

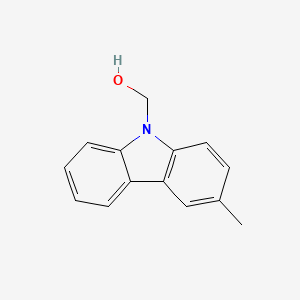

(3-Methylcarbazol-9-yl)methanol is a carbazole derivative featuring a hydroxymethyl (-CH$2$OH) group at the 9-position and a methyl (-CH$3$) group at the 3-position of the heteroaromatic carbazole ring (Figure 1). Carbazoles are nitrogen-containing heterocycles widely studied for their optoelectronic properties and biological activities .

- Friedel-Crafts alkylation or Ullmann coupling to introduce the methyl group at position 2.

- Reduction of a carbonyl precursor (e.g., 9-carbazolecarbaldehyde) using agents like DIBAL-H to yield the hydroxymethyl group at position 9 .

Key spectral data (inferred from similar compounds):

Properties

IUPAC Name |

(3-methylcarbazol-9-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-10-6-7-14-12(8-10)11-4-2-3-5-13(11)15(14)9-16/h2-8,16H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTSAMFSVEFFJSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=CC=CC=C32)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylcarbazol-9-yl)methanol typically involves the reaction of carbazole with formaldehyde in the presence of a base. One common method includes dissolving carbazole in ethanol, adding potassium carbonate, and then introducing formaldehyde. The mixture is heated under reflux, followed by cooling, filtration, and recrystallization from toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

(3-Methylcarbazol-9-yl)methanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the carbazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include substituted carbazoles, alcohols, aldehydes, and carboxylic acids, depending on the specific reaction and conditions used .

Scientific Research Applications

Medicinal Chemistry

Antibiotic and Antifungal Properties

Carbazole derivatives, including (3-Methylcarbazol-9-yl)methanol, exhibit significant biological activities. Research indicates that these compounds possess antibiotic and antifungal properties, making them potential candidates for developing new therapeutic agents. For instance, studies have shown that carbazole derivatives can inhibit the growth of various pathogenic fungi and bacteria, suggesting their utility in treating infections .

Cytotoxic Effects

In addition to antimicrobial activities, this compound has demonstrated cytotoxic effects against cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, highlighting its potential as an anticancer agent . The mechanism of action may involve the disruption of cellular signaling pathways critical for cancer cell survival.

Materials Science

Fluorescent Properties

The fluorescent characteristics of carbazole derivatives are widely exploited in materials science. This compound can be utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its ability to emit light when excited . These applications are particularly relevant in the design of energy-efficient lighting and display technologies.

Self-Assembled Monolayers (SAMs)

Recent studies have explored the use of carbazole-based compounds in forming self-assembled monolayers. These SAMs can enhance the performance of electronic devices by improving charge transport properties and stability . The unique structural features of this compound contribute to its effectiveness in creating robust SAMs on surfaces.

Analytical Chemistry

Fluorescent Probes

In analytical chemistry, this compound serves as a fluorescent probe for detecting various analytes. Its sensitivity to changes in the environment allows it to be used in bioanalytical applications, such as monitoring biochemical reactions or detecting specific biomolecules . This capability is particularly valuable in clinical diagnostics and environmental monitoring.

Synthesis and Characterization

The synthesis of this compound typically involves the reduction of corresponding carbazole derivatives using reducing agents like lithium aluminum hydride. The compound's structure has been confirmed through various characterization techniques, including NMR spectroscopy and X-ray crystallography, which provide insights into its molecular geometry and interactions .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Chakraborty et al. (1965) | Antimicrobial | Demonstrated significant antibacterial activity against several strains. |

| Demir & Turala (2008) | Cytotoxicity | Showed that derivatives induce apoptosis in human cancer cell lines. |

| RSC Advances (2024) | Fluorescent Probes | Developed a method for detecting biomolecules using fluorescent properties of carbazole derivatives. |

Mechanism of Action

The mechanism of action of (3-Methylcarbazol-9-yl)methanol involves its interaction with molecular targets through its functional groups. The compound can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with proteins, nucleic acids, and other biomolecules. These interactions can modulate the activity of enzymes, receptors, and other molecular pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

A comparative analysis of key carbazole derivatives is summarized in Table 1.

Table 1: Structural and Functional Comparison of Carbazole Derivatives

Optoelectronic Properties

- Fluorescence Efficiency: 4,4′-Bis(3-methylcarbazol-9-yl)-2,2′-biphenyl () emits at 400 nm with a quantum yield of 0.49, outperforming non-methylated analogs . The methyl group at position 3 likely reduces steric hindrance, enhancing planarity and fluorescence.

- Comparison with 9-Ethylcarbazoles : 9-Ethyl-3-(2-methylbenzoyl)-9H-carbazole () shows altered crystallinity due to the ethyl group, highlighting how alkyl chain length impacts material properties .

Q & A

Q. What are the common synthetic routes for (3-Methylcarbazol-9-yl)methanol?

- Methodology : Synthesis typically involves carbazole derivatization. A two-step approach includes: (i) Esterification : Reacting 3-(9H-carbazol-9-yl)propanoic acid with ethanol under acidic conditions (H₂SO₄) to form an intermediate ester (79% yield) . (ii) Grignard Addition : Treating the ester with methylmagnesium iodide, followed by NH₄Cl quenching, ether extraction, and methanol crystallization to yield the final product (83% purity) .

- Key Data : IR and ¹H NMR confirm hydroxyl and carbazole moieties (e.g., δ = 1.2 ppm for CH₃ groups, 7.1–8.2 ppm for aromatic protons) .

Q. How is this compound characterized in academic research?

- Methodology : Use multi-spectral analysis:

- ¹H NMR : Identify methyl (δ = 1.2–1.6 ppm) and hydroxyl groups (δ = 1.6 ppm, exchangeable with D₂O) .

- IR Spectroscopy : Detect O–H stretches (~3350 cm⁻¹) and aromatic C–C vibrations (1480–1590 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 253 for C₁₇H₁₉NO) .

- Validation : Compare elemental analysis (C, H, N percentages) with theoretical values (e.g., C: 80.63% observed vs. 80.22% calculated) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

- Methodology :

- Catalyst Screening : Replace H₂SO₄ with milder acids (e.g., polyphosphoric acid) to reduce side reactions .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 15 hours → 2 hours) and improve yields (78% → 93%) using TBAB/KOH in DMSO .

- Solvent Optimization : Use methanol for crystallization to enhance purity (83% → 86%) .

- Data Analysis : Compare yields under varying temperatures (e.g., 70°C vs. room temperature) and solvent systems (ether vs. ethyl acetate) .

Q. How should researchers address contradictions in spectral data or elemental analysis?

- Methodology :

- Cross-Validation : Replicate experiments and compare NMR/IR data with literature (e.g., δ = 4.3 ppm for CH₂ in carbazole derivatives) .

- Error Analysis : Investigate discrepancies in elemental analysis (e.g., N% = 5.53 vs. 5.82) by testing purity via HPLC or recrystallization .

Q. What strategies are used to evaluate the bioactivity of this compound derivatives?

- Methodology :

- Antimicrobial Assays : Test against S. aureus and E. coli using agar diffusion, with MIC values compared to standard antibiotics .

- Structure-Activity Relationships (SAR) : Modify the methyl or hydroxyl groups to assess impact on bioactivity .

- Data Interpretation : Correlate substituent effects (e.g., electron-withdrawing groups) with inhibitory activity .

Q. How are mechanistic insights into the compound’s reactivity obtained?

- Methodology :

- Kinetic Studies : Monitor reaction progress via TLC or in situ IR to identify rate-determining steps (e.g., Grignard addition vs. ester hydrolysis) .

- Computational Modeling : Use DFT calculations to map transition states in esterification or alkylation pathways .

Comparative Synthesis Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.